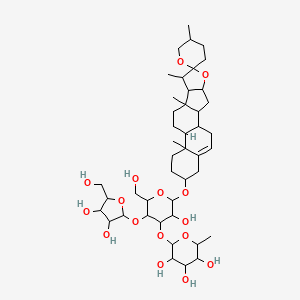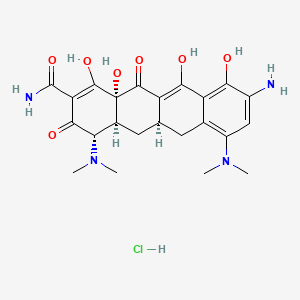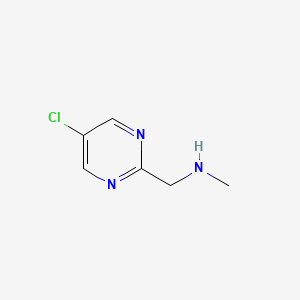
3-Phenylphenazopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylphenazopyridine is a derivative of Phenazopyridine . Phenazopyridine is a medication which, when excreted by the kidneys into the urine, has a local analgesic effect on the urinary tract . It is often used to help with the pain, irritation, or urgency caused by urinary tract infections, surgery, or injury to the urinary tract .
Chemical Reactions Analysis
Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled . The identification of a reactive hazard requires the detailed evaluation of both the properties of the substances used and the operating conditions .Physical And Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .科学的研究の応用
Synthesis of Pyrazole Derivatives
3-Phenylphenazopyridine can be used in the synthesis of pyrazole derivatives . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms and hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Medicinal Applications
Pyrazole derivatives, which can be synthesized using 3-Phenylphenazopyridine, have been found to exhibit diverse biological activities. These include roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agricultural Applications
In the agricultural sector, pyrazole derivatives synthesized from 3-Phenylphenazopyridine can be used due to their diverse array of activities .
Organic Synthesis
3-Phenylphenazopyridine, as part of the pyrazole structure, can be used in organic synthesis, where it acts as both a directing and transforming group .
Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazole Derivatives
3-Phenylphenazopyridine can be used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazole derivatives . These derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities .
Synthesis of Pyrazole-1-Sulphonamides
3-Phenylphenazopyridine can be used in the synthesis of pyrazole-1-sulphonamides . These compounds can be obtained by the reaction of a series of (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones with p-sulfamylphenyl hydrazine in glacial acetic acid .
Safety and Hazards
Phenazopyridine may cause serious side effects. Stop using phenazopyridine and call your doctor at once if you have: little or no urinating; swelling, rapid weight gain; confusion, loss of appetite, pain in your side or lower back; fever, pale or yellowed skin, stomach pain, nausea and vomiting; or blue or purple appearance of your skin .
作用機序
Target of Action
3-Phenylphenazopyridine, also known as Phenazopyridine, is primarily used as a local anesthetic for the urinary tract . It is used for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations that are a result of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters .
Mode of Action
It is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels . This interaction with its targets results in the relief of discomfort and pain before antimicrobial therapy begins to take effect .
Biochemical Pathways
Upon addition to pluripotent stem cells, Phenazopyridine induced changes in kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . Three of these kinases interacted with Phenazopyridine with sub-micromolar binding affinities: cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C .
Pharmacokinetics
It is known that Phenazopyridine is metabolized in the liver and other tissues . About 66% of the drug is excreted in the urine as unchanged drug .
Result of Action
Phenazopyridine provides symptomatic relief during a urinary tract infection (UTI), following surgery, or injury to the urinary tract . Long-term use of Phenazopyridine can mask symptoms .
Action Environment
Phenazopyridine is often used in conjunction with an antibiotic or other anti-infective medication at the beginning of treatment to help provide immediate symptomatic relief . Environmental factors such as the presence of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters can influence the compound’s action, efficacy, and stability .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-Phenylphenazopyridine can be achieved by the condensation reaction between 2-aminopyridine and 3-nitrobenzaldehyde, followed by reduction and cyclization reactions.", "Starting Materials": ["2-aminopyridine", "3-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether"], "Reaction": [ "Step 1: Dissolve 2-aminopyridine (1.0 equiv) and 3-nitrobenzaldehyde (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture under reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium borohydride (1.5 equiv) slowly with stirring. The reaction mixture is then heated under reflux for 1-2 hours to complete the reduction reaction.", "Step 3: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and wash the organic layer with water and sodium hydroxide solution.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of diethyl ether and petroleum ether as the eluent to obtain the pure 3-Phenylphenazopyridine product." ] } | |
CAS番号 |
1168133-05-8 |
製品名 |
3-Phenylphenazopyridine |
分子式 |
C17H15N5 |
分子量 |
289.342 |
IUPAC名 |
3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |
InChI |
InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |
InChIキー |
RBGZGPSVFJKROH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |
同義語 |
3-Phenyl-5-(2-phenyldiazenyl)-2,6-pyridinediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)
![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)



